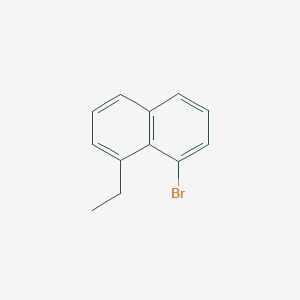

1-Bromo-8-ethylnaphthalene

Description

1-Bromo-8-ethylnaphthalene is a brominated naphthalene derivative featuring an ethyl substituent at the 8-position and a bromine atom at the 1-position. Brominated naphthalenes are critical intermediates in organic synthesis, particularly in cross-coupling reactions, polymer chemistry, and pharmaceutical precursor development .

Properties

IUPAC Name |

1-bromo-8-ethylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLMAQHFHULUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-ethylnaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of an ethyl group. The general synthetic route involves:

-

Bromination of Naphthalene: : Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene. [ \text{C}{10}\text{H}{8} + \text{Br}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{Br} + \text{HBr} ]

-

Ethylation: : The 1-bromonaphthalene is then subjected to an ethylation reaction using ethyl bromide and a strong base such as sodium hydride to introduce the ethyl group at the eighth position. [ \text{C}{10}\text{H}{7}\text{Br} + \text{C}{2}\text{H}{5}\text{Br} + \text{NaH} \rightarrow \text{C}{12}\text{H}{11}\text{Br} + \text{NaBr} + \text{H}_{2} ]

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-8-ethylnaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as cyanide, hydroxide, or amine groups. [ \text{C}{11}\text{Br} + \text{Nu}^- \rightarrow \text{C}{11}\text{Nu} + \text{Br}^- ]

Oxidation Reactions

Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{C}{11}\text{Br} + \text{KMnO}{12}\text{H}{2} + \text{KOH} ]

Reduction Reactions

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride. [ \text{C}{11}\text{Br} + \text{LiAlH}{12}\text{H}{3} ]

Scientific Research Applications

1-Bromo-8-ethylnaphthalene has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as high refractive indices.

Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Chemical Biology: It is used in studies involving the modification of biological molecules for research purposes.

Mechanism of Action

The mechanism of action of 1-Bromo-8-ethylnaphthalene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, which can alter the compound’s properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Physical Properties

Key Observations :

- Methoxy substituents (e.g., 1-bromo-4-methoxynaphthalene) introduce electron-donating effects, influencing NMR chemical shifts and reaction pathways .

Contrasts :

- Methylation at the 8-position requires precise lithiation conditions to avoid over-substitution, whereas bromination of methylnaphthalenes is more straightforward .

Spectroscopic Data

- 1-Bromo-4-methoxynaphthalene ():

- ¹H NMR (CDCl₃) : δ 3.98 (s, OCH₃), 6.66 (d, aromatic H), 7.56–8.34 (m, remaining aromatic H).

- ¹³C NMR (CDCl₃) : δ 55.69 (OCH₃), 104.54–155.26 (aromatic C and C-Br).

- 1-Bromo-8-methylnaphthalene (Indirect Inference): Expected upfield shifts for methyl protons (δ ~2.5 ppm) and distinct aromatic splitting due to steric effects .

- 8-Bromonaphthalen-1-amine (): Intramolecular Br···N interaction (3.070 Å) observed via X-ray diffraction, highlighting steric and electronic effects of substituents.

Substituent Effects :

- Ethyl groups (hypothetically) may enhance lipophilicity compared to methyl, impacting bioavailability in drug design.

- Methoxy groups improve solubility in polar solvents, advantageous for solution-phase reactions .

Biological Activity

1-Bromo-8-ethylnaphthalene (C₁₂H₉Br) is an organic compound derived from naphthalene, featuring a bromine atom at the first position and an ethyl group at the eighth position of the naphthalene ring. This compound is notable for its unique chemical properties, which influence its biological activities. The presence of the bromine atom allows for significant reactivity, particularly through free radical mechanisms, impacting various biochemical pathways.

This compound is characterized by its white solid form and solubility in organic solvents such as ether and ethyl acetate. Its synthesis typically involves reactions that utilize palladium catalysts for hydrogenation and potassium permanganate for oxidation. The compound's mechanism of action primarily revolves around its interactions with cellular components, particularly through free radical bromination processes.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Mechanism of Action : The compound interacts with the benzylic position of the naphthalene ring, influencing molecular and cellular responses through free radical mechanisms. These interactions can lead to significant biochemical changes within cells, affecting metabolic pathways and physiological responses.

- Antiviral Properties : Research indicates that compounds structurally related to this compound exhibit antiviral activity. For instance, derivatives containing naphthalene fragments have shown high anti-cytomegalovirus activity in vitro, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-ethylnaphthalene | Ethyl group at the second position | Different substitution pattern affects reactivity |

| 1-Bromo-8-iodonaphthalene | Iodine atom instead of ethyl group | Higher reactivity due to iodine's properties |

| 1-Bromo-8-phenylnaphthalene | Phenyl group at the eighth position | Distinct electronic properties due to phenyl ring |

The distinct substitution pattern of this compound imparts unique chemical properties compared to its analogs, allowing it to participate in specific biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Free Radical Mechanisms : A study highlighted how free radical bromination can influence various biological processes, suggesting that this compound could play a role in modulating oxidative stress within cells.

- Antiviral Activity : In vitro studies demonstrated that derivatives related to this compound exhibited significant antiviral properties against human cytomegalovirus, indicating potential for further pharmaceutical development .

- Chemical Reactivity : Research into the reactivity of this compound has shown that it can engage in various substitution reactions, making it a valuable intermediate in organic synthesis and research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.